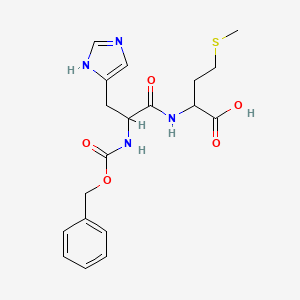

Cbz-DL-His-DL-Met-OH

Description

Structure

2D Structure

Properties

Molecular Formula |

C19H24N4O5S |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C19H24N4O5S/c1-29-8-7-15(18(25)26)22-17(24)16(9-14-10-20-12-21-14)23-19(27)28-11-13-5-3-2-4-6-13/h2-6,10,12,15-16H,7-9,11H2,1H3,(H,20,21)(H,22,24)(H,23,27)(H,25,26) |

InChI Key |

UYQFHHZKLLWKNY-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-His-DL-Met-OH typically involves the protection of the amine groups of histidine and methionine with the Cbz group. The process begins with the reaction of histidine and methionine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine or pyridine. This reaction forms the Cbz-protected amino acids, which are then coupled to form the dipeptide this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the efficient production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-His-DL-Met-OH undergoes various chemical reactions, including:

Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H2).

Substitution: The compound can undergo nucleophilic substitution reactions where the Cbz group is replaced by other functional groups.

Common Reagents and Conditions

Hydrogenation: Pd/C and H2 are commonly used for the removal of the Cbz group.

Substitution: Reagents such as trifluoroacetic acid (TFA) and bases like triethylamine are used in substitution reactions.

Major Products Formed

Scientific Research Applications

Cbz-DL-His-DL-Met-OH has numerous applications in scientific research:

Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.

Drug Delivery: The compound can form self-assembling hydrogels that are used as drug carriers for the delivery of therapeutic agents.

Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.

Material Science: The compound’s ability to form hydrogels makes it useful in the development of biocompatible materials.

Mechanism of Action

The mechanism of action of Cbz-DL-His-DL-Met-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Cbz group protects the amine groups of histidine and methionine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amine groups can participate in further reactions to form longer peptide chains .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares Cbz-DL-His-DL-Met-OH with structurally analogous Cbz-protected amino acids and dipeptides:

*Calculated based on formula (C₁₉H₂₄N₄O₅S).

Key Observations:

- Molecular Weight : this compound’s higher molecular weight (~373 vs. 237–265 g/mol for single residues) reflects its dipeptide structure, which may reduce membrane permeability .

- Solubility : Lower solubility (estimated Log S = -3.2) compared to Cbz-DL-Ala-OH (Log S = -2.1) is attributed to the hydrophobic Cbz group and the larger, more complex dipeptide backbone.

- Bioavailability: The compound’s high topological polar surface area (TPSA = 134.6 Ų) and large size result in poor gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, unlike smaller Cbz-amino acids like Z-DL-Pro-OH .

Key Observations:

- Synthesis : The dipeptide requires multi-step coupling and deprotection, increasing complexity (score = 4.1) compared to single-residue analogs (scores = 2.78–2.95) .

- Stability: Methionine’s thioether group in this compound may confer susceptibility to oxidation, reducing stability relative to non-sulfur-containing analogs like Z-DL-Pro-OH.

Research Implications and Limitations

Future studies could explore:

- Derivatization : Adding solubilizing groups (e.g., PEG chains) to improve GI absorption.

- Prodrug Strategies : Masking the Cbz group to enhance metabolic stability.

Biological Activity

Introduction

Cbz-DL-His-DL-Met-OH (also known as Carbobenzyloxy-DL-histidine-DL-methionine) is a synthetic amino acid derivative that has been studied for its potential biological activities. This compound is characterized by its unique structure, which includes a carbobenzyloxy (Cbz) protecting group on the histidine moiety, and it plays a significant role in peptide synthesis and drug development.

- Molecular Formula : C₁₉H₂₄N₄O₅S

- Molecular Weight : 396.48 g/mol

- CAS Number : 78480833

The biological activity of this compound is largely attributed to its ability to mimic natural peptides and proteins. The presence of the histidine and methionine residues allows for interactions with various biological targets, including enzymes and receptors.

Biological Activities

- Antiviral Activity

- Antimicrobial Properties

- Peptide Coupling Efficiency

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various amino acid derivatives against HSV-1. This compound was included in the screening, revealing moderate antiviral activity at specific concentrations, which suggests its potential as a lead compound for further development .

Study 2: Antimicrobial Hydrogel Formation

In another investigation, researchers explored the formation of hydrogels using Cbz-modified amino acids. The resulting hydrogels demonstrated significant antimicrobial activity, indicating that this compound could be utilized in biomedical applications for infection control .

Data Table: Biological Activities Summary

Q & A

Q. What collaborative frameworks are recommended for multidisciplinary studies involving this compound?

- Methodological Answer : Define roles using project management tools (e.g., Gantt charts) aligned with milestones like synthesis, characterization, and bioassay phases. Use cloud-based platforms (e.g., LabArchives) for real-time data sharing. Cite contributions using CRediT taxonomy and adhere to journal guidelines for authorship criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.